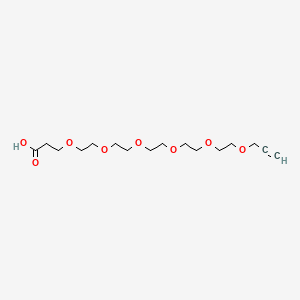

Propargyl-PEG6-acid

Overview

Description

Propargyl-PEG6-acid, also known as 4,7,10,13,16,19-Hexaoxadocos-21-ynoic acid, is a polyethylene glycol (PEG) derivative containing a propargyl group with a terminal carboxylic acid. This compound is characterized by its hydrophilic PEG spacer, which enhances its solubility in aqueous media.

Mechanism of Action

Target of Action

Propargyl-PEG6-acid is a PEG-based PROTAC linker and a cleavable ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the molecules containing Azide groups .

Mode of Action

This compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound involve the intracellular ubiquitin-proteasome system . PROTACs, which contain two different ligands connected by a linker like this compound, exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the synthesis of PROTACs and ADCs , leading to the selective degradation of target proteins .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition . Additionally, the hydrophilic PEG linker enhances the compound’s solubility in biological applications , which could influence its action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

The propargyl group of Propargyl-PEG6-acid can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is often used in the synthesis of small molecules, conjugates of small molecules and/or biomolecules .

Cellular Effects

Currently, there is limited information available on the specific cellular effects of this compound. Its ability to form stable linkages with biomolecules suggests that it could potentially influence cellular processes by modifying the function or localization of these biomolecules .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with azide-bearing compounds or biomolecules to form a stable triazole linkage . This reaction is catalyzed by copper and results in the covalent attachment of the this compound to the azide-bearing molecule .

Temporal Effects in Laboratory Settings

Its use in click chemistry suggests that it is likely to be stable under typical laboratory conditions .

Metabolic Pathways

Its ability to form stable linkages with biomolecules suggests that it could potentially be involved in various biochemical reactions .

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its solubility and distribution in aqueous media .

Subcellular Localization

Its ability to form stable linkages with biomolecules suggests that its localization may be influenced by the localization of these biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG6-acid is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form a stable amide bond .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as column chromatography and recrystallization to ensure the final product meets the required specifications .

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions, particularly with azide-bearing compounds, to form triazole linkages via CuAAC.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions:

CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.

Amide Bond Formation: EDC or DCC are used as activators to facilitate the reaction between the carboxylic acid and primary amines

Major Products Formed:

Triazole Linkages: Formed through CuAAC reactions with azide-bearing compounds.

Amide Bonds: Formed through reactions with primary amines in the presence of activators

Scientific Research Applications

Propargyl-PEG6-acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

- Propargyl-PEG1-acid

- Propargyl-PEG2-acid

- Propargyl-PEG3-acid

- Propargyl-PEG4-acid

- Propargyl-PEG5-acid

Comparison: Propargyl-PEG6-acid is unique due to its longer PEG chain, which provides greater solubility and flexibility in aqueous media compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring enhanced solubility and stability .

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSJYQQOJNYUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

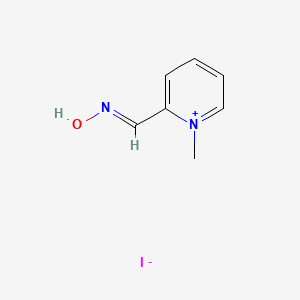

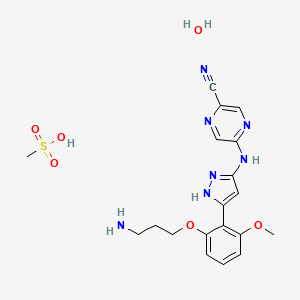

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)